

# Quantum Chemical Calculations for Nitroterephthalic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Nitroterephthalic acid*

Cat. No.: *B051535*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **Nitroterephthalic acid** (NTPA), a molecule of interest in materials science and drug development. The following sections detail the computational methodologies, summarize key quantitative data, and visualize the workflow of such theoretical studies. This document is intended to serve as a valuable resource for researchers engaged in the computational analysis of aromatic nitro compounds and their potential applications.

## Introduction to Nitroterephthalic Acid

**Nitroterephthalic acid** (NTPA), a derivative of terephthalic acid, is a versatile organic compound utilized in the synthesis of metal-organic frameworks (MOFs) and as a modifier in polymers like polyethylene terephthalate (PET).<sup>[1][2][3]</sup> Its chemical structure, featuring both carboxylic acid and nitro functional groups, imparts unique electronic and reactive properties, making it a subject of interest for theoretical and experimental investigations. Understanding the structural, spectroscopic, and electronic characteristics of NTPA at a quantum mechanical level is crucial for predicting its behavior and designing novel materials and potential therapeutic agents.

## Computational and Experimental Methodologies

The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of many-body systems.<sup>[4][5]</sup> Experimental data from various spectroscopic techniques are also included for comparison and validation of the theoretical results.

## Computational Protocol: Density Functional Theory (DFT)

The quantum chemical calculations summarized herein were predominantly performed using the Gaussian suite of programs. A standard computational protocol involves the following steps:

- Geometry Optimization: The molecular structure of **Nitroterephthalic acid** was optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) basis set.<sup>[1]</sup> This level of theory provides a good balance between accuracy and computational cost for organic molecules.
- Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also provide theoretical infrared (IR) and Raman spectra.
- Electronic Property Calculations: A range of electronic properties were computed, including:
  - Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions were calculated to assess the molecule's reactivity and electronic transition properties.<sup>[6][7][8]</sup>
  - Molecular Electrostatic Potential (MEP): The MEP surface was generated to identify the electrophilic and nucleophilic sites on the molecule.
  - Natural Bond Orbital (NBO) Analysis: NBO analysis was employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.
- Thermodynamic Properties: Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy were calculated at a standard temperature of 298.15 K and pressure of 1 atm.<sup>[9]</sup>

## Experimental Protocols

For the validation of theoretical results, experimental data is crucial. The following are generalized protocols for the key experiments cited:

- Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy:
  - Sample Preparation: For FT-IR, a small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the sample is often analyzed directly in a glass capillary.
  - Data Acquisition: Spectra are recorded over a specific range (e.g., 4000–400  $\text{cm}^{-1}$ ) using a spectrometer.<sup>[1]</sup> Multiple scans are averaged to improve the signal-to-noise ratio.<sup>[10]</sup>
- UV-Visible Spectroscopy:
  - Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or water).
  - Data Acquisition: The absorbance spectrum is recorded over the ultraviolet and visible range (e.g., 200–800 nm).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).<sup>[11]</sup>
  - Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer.<sup>[1][11]</sup> Chemical shifts are reported relative to a standard (e.g., TMS).

## Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations and experimental measurements for **Nitroterephthalic acid**.

## Optimized Geometrical Parameters

Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Bond Lengths (Å)	**Bond Angles (°)	
C1-C2	1.401	C2-C1-C6
C1-C6	1.395	C1-C2-C3
C2-C3	1.393	C2-C3-C4
C3-C4	1.398	C3-C4-C5
C4-C5	1.396	C4-C5-C6
C5-C6	1.402	C1-C6-C5
C1-C7	1.495	C2-C1-C7
C4-C8	1.496	C3-C4-C8
C2-N9	1.478	C1-C2-N9
N9-O10	1.225	C2-N9-O10
N9-O11	1.225	O10-N9-O11
Dihedral Angles (°)		
C6-C1-C2-C3	0.0	
C1-C2-C3-C4	0.0	
C2-C3-C4-C5	0.0	
C3-C4-C5-C6	0.0	
C4-C5-C6-C1	0.0	
C5-C6-C1-C2	0.0	
C6-C1-C7-O13	179.9	
C3-C4-C8-O15	179.8	
C1-C2-N9-O10	-1.5	

## Vibrational Frequencies

Comparison of theoretical and experimental vibrational frequencies (cm<sup>-1</sup>).

Assignment	Experimental FT-IR	Experimental FT-Raman	Calculated (B3LYP/6-311++G(d,p))
O-H stretch (COOH)	3100-2500	-	3570, 3568
C-H stretch (aromatic)	3080	3085	3086-3065
C=O stretch (COOH)	1715	1710	1735, 1720
NO <sub>2</sub> asymm. stretch	1540	1538	1545
C=C stretch (aromatic)	1610, 1580	1615, 1585	1612, 1588
NO <sub>2</sub> symm. stretch	1350	1352	1355
C-O stretch (COOH)	1290	1295	1300, 1285
O-H bend (COOH)	930	-	935

## Electronic Properties

Key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.

Property	Value
HOMO Energy	-7.89 eV
LUMO Energy	-3.74 eV
HOMO-LUMO Energy Gap ( $\Delta E$ )	4.15 eV
Ionization Potential	7.89 eV
Electron Affinity	3.74 eV
Electronegativity ( $\chi$ )	5.82 eV
Hardness ( $\eta$ )	2.08 eV
Softness (S)	0.48 eV <sup>-1</sup>
Electrophilicity Index ( $\omega$ )	8.13 eV
Dipole Moment	4.52 Debye

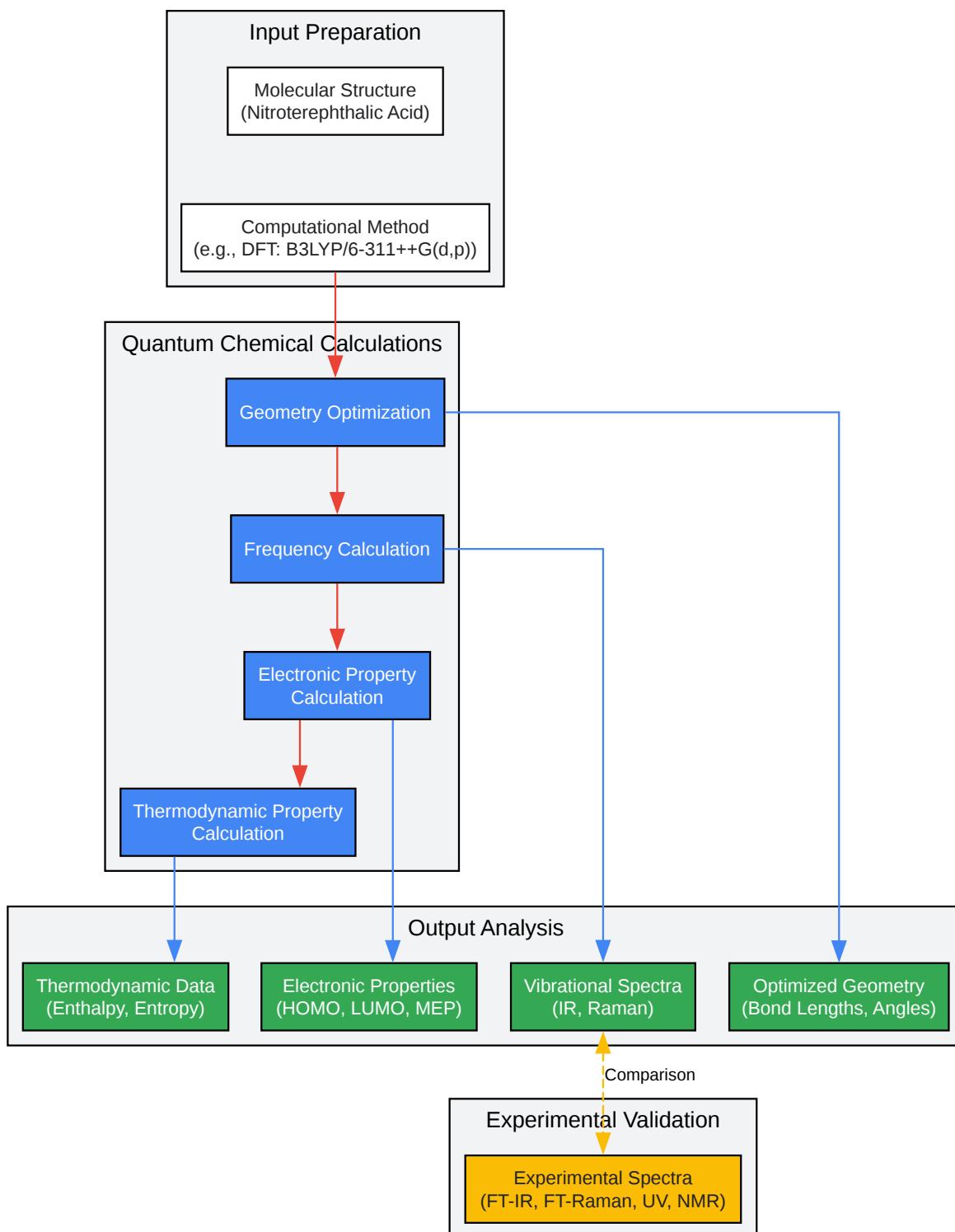
## Thermodynamic Properties

Calculated thermodynamic properties at 298.15 K and 1 atm.

Property	Value
Zero-point vibrational energy	98.75 kcal/mol
Enthalpy (H)	108.23 kcal/mol
Gibbs Free Energy (G)	78.54 kcal/mol
Entropy (S)	99.56 cal/mol·K
Heat Capacity (C <sub>v</sub> )	45.87 cal/mol·K

## Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the quantum chemical calculations described in this guide.

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